

A1899: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: A1899

Cat. No.: B1664714

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For Researchers, Scientists, and Drug Development Professionals

Introduction

A1899 is a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 (K2P3.1) and TASK-3 (K2P9.1). These channels are implicated in a variety of physiological processes, making **A1899** a valuable pharmacological tool for their study and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and stability of **A1899**, intended to support researchers and drug development professionals in their work with this compound.

Chemical Properties

The fundamental chemical properties of **A1899** are summarized in the table below. This information has been compiled from various chemical suppliers and research publications.

| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | N-[(2,4-Difluorophenyl)methyl]-2'-[[[2-(4-methoxyphenyl)acetyl]amino]methyl][1,1'-biphenyl]-2-carboxamide | [1][2] |
| Molecular Formula | C ₃₀ H ₂₆ F ₂ N ₂ O ₃ | [1][2] |
| Molecular Weight | 500.55 g/mol | [1][2] |
| CAS Number | 498577-46-1 | [1] |
| Appearance | White to beige powder | [3] |
| Purity | ≥97% (HPLC) | [3] |
| Solubility | Soluble in DMSO to 100 mM | [1][2] |

Stability and Storage

Currently, specific, publicly available stability studies for **A1899** under various conditions such as a range of pH values, temperatures, and light exposure are limited. However, based on supplier recommendations, the following storage conditions are advised to ensure the integrity of the compound.

| Condition | Recommendation | Reference |
|---------------------|--|-----------|
| Storage Temperature | Store at -20°C | [1][2] |
| General Handling | It is recommended to protect the compound from light and moisture. | |

General Approach to Stability Assessment: Forced Degradation Studies

In the absence of specific stability data for **A1899**, a general understanding of how the stability of a novel drug substance is determined can be derived from regulatory guidelines on forced degradation studies.^{[1][2][3][4][5]} These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.^{[1][4]}

A typical forced degradation study would expose **A1899** to a variety of stress conditions, including:

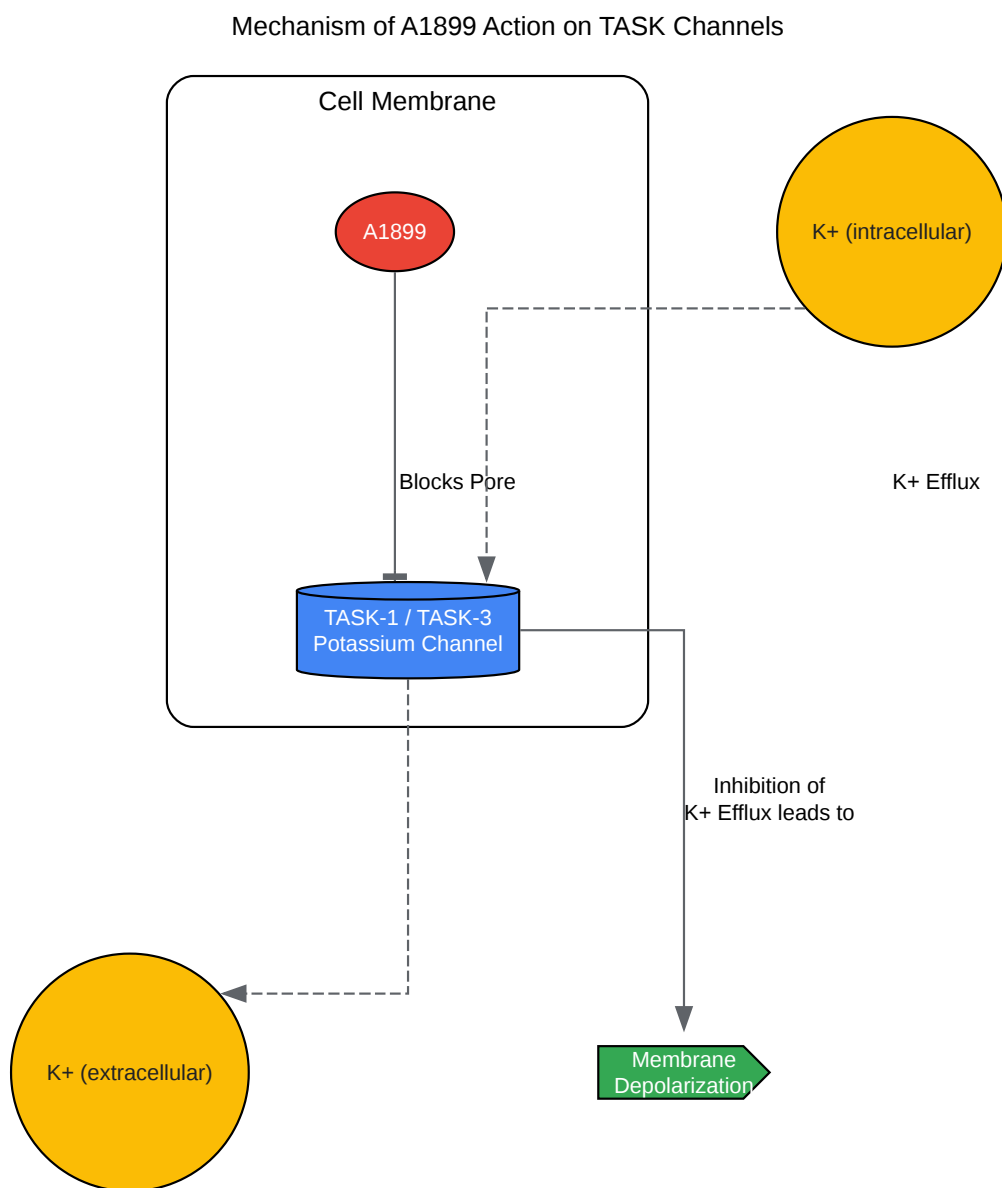
- Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures to assess susceptibility to pH-dependent degradation.
- Oxidation: Exposure to oxidizing agents (e.g., hydrogen peroxide) to evaluate oxidative stability.
- Thermal Stress: Heating the solid compound or a solution at elevated temperatures to determine its thermal lability.
- Photostability: Exposing the compound to light of specific wavelengths and intensities to assess its sensitivity to photodegradation.

The degradation products would then be characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Signaling Pathway

A1899 exerts its biological effects by directly blocking the pore of TASK-1 and TASK-3 potassium channels.^{[1][2]} This action inhibits the outward flow of potassium ions, leading to depolarization of the cell membrane. This mechanism is particularly relevant in excitable cells like neurons and cardiomyocytes.

Below is a diagram illustrating the mechanism of action of **A1899** on a TASK channel.



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Caption: Mechanism of **A1899** as a TASK channel blocker.

Experimental Protocols

Detailed experimental protocols for the synthesis and comprehensive stability testing of **A1899** are not readily available in the public domain. However, this section provides a general workflow for the characterization of its biological activity and a representative synthesis scheme based on similar chemical structures.

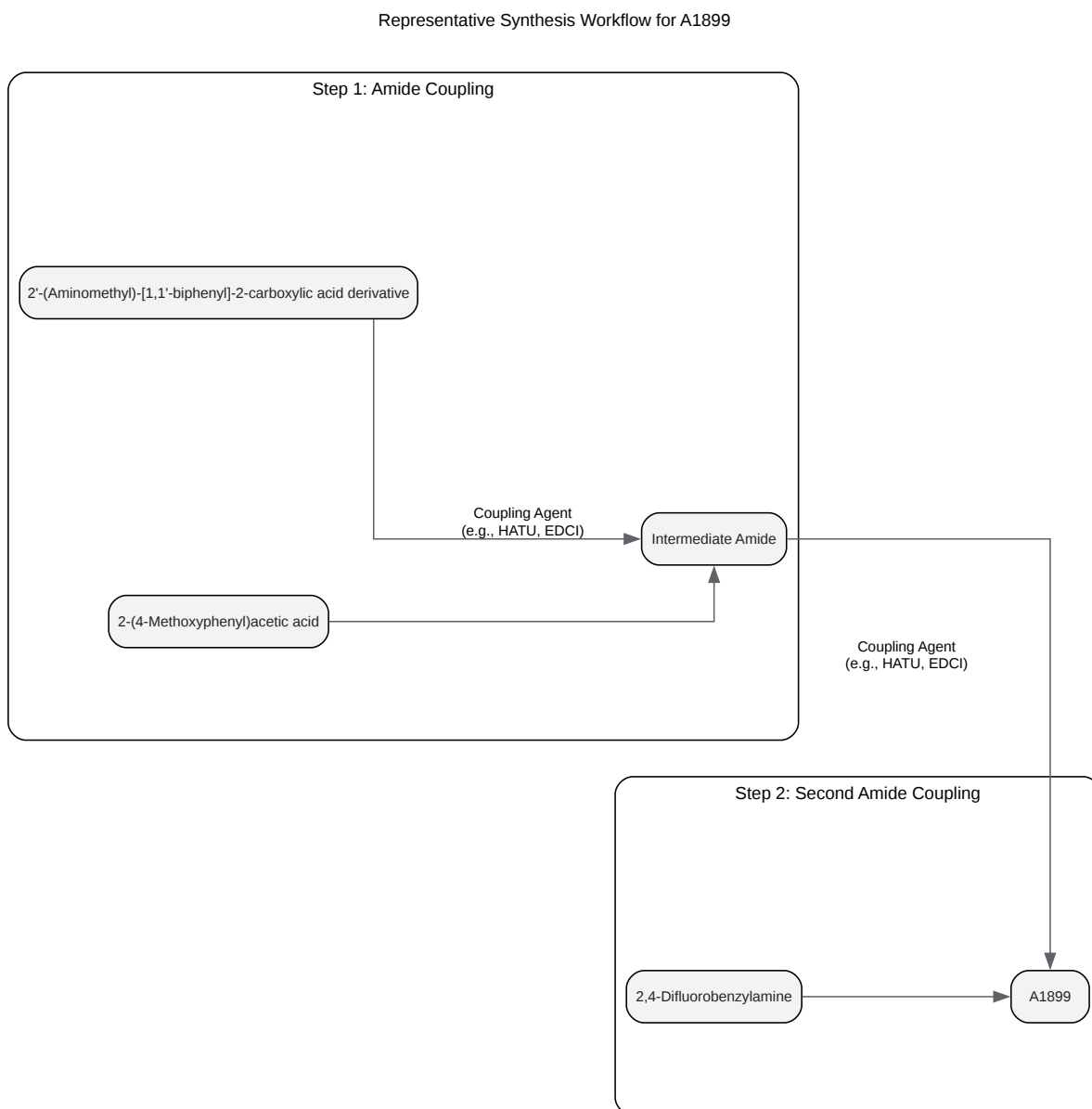
Biological Activity Characterization: Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This protocol is a standard method for characterizing the effect of compounds on ion channels expressed in a heterologous system.

- **Oocyte Preparation:** *Xenopus laevis* oocytes are surgically removed and defolliculated.
- **cRNA Injection:** Oocytes are injected with cRNA encoding the human TASK-1 or TASK-3 channel.
- **Incubation:** Injected oocytes are incubated for 2-5 days to allow for channel expression.
- **Electrophysiological Recording:**
 - An oocyte is placed in a recording chamber and perfused with a standard bath solution.
 - The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.
 - The membrane potential is clamped at a holding potential (e.g., -80 mV).
 - Voltage steps are applied to elicit channel currents.
- **Compound Application:** **A1899** is dissolved in the bath solution at various concentrations and perfused over the oocyte.
- **Data Analysis:** The inhibition of the channel current by **A1899** is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a Hill equation.

Representative Synthesis Workflow

While the exact synthesis of **A1899** is proprietary, a plausible synthetic route can be conceptualized based on the synthesis of other complex amides and biphenyl derivatives. The following diagram illustrates a generalized workflow.



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Caption: A generalized synthetic workflow for **A1899**.

This conceptual workflow involves two sequential amide coupling reactions. The first step would involve coupling 2-(4-methoxyphenyl)acetic acid with a suitable 2'-(aminomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivative. The resulting intermediate would then undergo a second amide coupling with 2,4-difluorobenzylamine to yield the final product, **A1899**. Each coupling step would typically be mediated by standard peptide coupling reagents.

Conclusion

A1899 is a well-characterized pharmacological tool with potent and selective blocking activity on TASK-1 and TASK-3 potassium channels. While its fundamental chemical properties are well-documented, detailed public data on its stability under various stress conditions is lacking. The information and generalized protocols provided in this guide are intended to assist researchers in the effective use, handling, and further investigation of this important molecule. For critical applications, it is recommended to perform in-house stability and purity assessments.

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